Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate
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Overview
Description
Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate is a complex organic compound with a unique structure that includes a triazine ring, a sulfonyl group, and an iodobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Scientific Research Applications
Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving sulfonyl and iodobenzoate groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and sulfonyl group can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The iodobenzoate moiety can also play a role in these interactions, potentially enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine.
Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-bromobenzoate: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The uniqueness of Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate lies in its iodobenzoate moiety, which can confer distinct chemical and biological properties compared to its chloro- and bromo- counterparts. The presence of iodine can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C13H16IN5O6S |
---|---|
Molecular Weight |
497.27 g/mol |
IUPAC Name |
methyl 4-iodo-2-[(4-methyl-6-oxo-1,3,5-triazinan-2-yl)carbamoylsulfamoyl]benzoate |
InChI |
InChI=1S/C13H16IN5O6S/c1-6-15-11(17-12(21)16-6)18-13(22)19-26(23,24)9-5-7(14)3-4-8(9)10(20)25-2/h3-6,11,15H,1-2H3,(H2,16,17,21)(H2,18,19,22) |
InChI Key |
AOEZCARYRQRCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC(NC(=O)N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC |
Origin of Product |
United States |
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